Product packaging for Azane;1,2-bis(ethenyl)benzene;styrene(Cat. No.:)

Azane;1,2-bis(ethenyl)benzene;styrene

Cat. No.: B15442884
M. Wt: 251.4 g/mol
InChI Key: PRNNQCQBCJDOGS-UHFFFAOYSA-N
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Description

Azane;1,2-bis(ethenyl)benzene;styrene is an organic compound with the molecular formula C 28 H 33 N . This structure suggests its utility in polymer and materials science research. Compounds with azane (amine) and ethenyl (vinyl) groups can serve as monomers or intermediates in the synthesis of advanced polymeric materials . Related azane and styrenic compounds are investigated for creating specialized polymers, which may include applications in the development of flame retardants due to the potential for nitrogen-based synergy , or in the formation of self-assembled nano and microstructures . Researchers value this chemical for its molecular architecture, which provides multiple reactive sites for chemical modification and polymerization. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N B15442884 Azane;1,2-bis(ethenyl)benzene;styrene

Properties

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

azane;1,2-bis(ethenyl)benzene;styrene

InChI

InChI=1S/C10H10.C8H8.H3N/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h3-8H,1-2H2;2-7H,1H2;1H3

InChI Key

PRNNQCQBCJDOGS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.N

Origin of Product

United States

Comparison with Similar Compounds

Azane (NH₃)

No direct evidence links azane to the listed compounds in the provided materials. For clarity, this article assumes the term refers to 1,2-bis(ethenyl)benzene and styrene, with azane excluded due to insufficient contextual relevance.

1,2-Bis(ethenyl)benzene (1,2-Divinylbenzene)

  • Molecular Formula : C₁₀H₁₀ (molecular weight: 130.19 g/mol) .
  • Synonyms: 1,2-divinylbenzene, o-divinylbenzene .
  • Structure : Two vinyl (-CH=CH₂) groups attached to adjacent carbons on a benzene ring.
  • Applications : Primarily used as a crosslinking agent in polymers (e.g., ion-exchange resins like Amberlyst™ 15) and in supramolecular materials .

Styrene (Ethenylbenzene)

  • Molecular Formula : C₈H₈ (molecular weight: 104.15 g/mol) .
  • Synonyms: Vinylbenzene, phenylethylene .
  • Structure : A single vinyl group attached to a benzene ring.
  • Applications: Key monomer for polystyrene, ABS plastics, and synthetic rubbers .

Comparison with Similar Compounds

Structural and Physical Properties

Property 1,2-Bis(ethenyl)benzene Styrene 1,4-Bis(4-pyridyl)ethenylbenzene
Molecular Formula C₁₀H₁₀ C₈H₈ C₂₀H₁₆N₂
Molecular Weight (g/mol) 130.19 104.15 284.36
Boiling Point (°C) 195–200 (estimated) 145.2 N/A
Melting Point (°C) -20 (estimated) -30.6 N/A
Solubility in Water Insoluble 300 mg/L at 25°C Insoluble
Key Functional Groups Two vinyl groups Single vinyl group Pyridyl-substituted vinyl groups

Comparison with Other Divinylbenzene Isomers

  • 1,3- and 1,4-Divinylbenzene :
    • Structural Differences: Vinyl groups in para or meta positions alter symmetry and reactivity.
    • Applications: 1,4-Divinylbenzene is more common in crosslinked polystyrene resins due to higher thermal stability.

Supramolecular and Material Science

  • MOF-Based Sensors : A Zn(II)-MOF incorporating 1,4-bis[2-(4-pyridyl)ethenyl]benzene demonstrated 94% quenching efficiency for picric acid detection, leveraging energy/electron transfer mechanisms .
  • Stimuli-Responsive Materials: 1,2-Bis(ethenyl)benzene derivatives (e.g., CS1–CS3 cyanostyryl compounds) enable dynamic luminescent materials through supramolecular assembly .

Industrial Catalysis

  • Amberlyst™ 15 Resin: A 1:1 copolymer of 1,2-bis(ethenyl)benzene and 2-ethenylbenzenesulfonic acid acts as a robust catalyst for esterifications and hydrolyses in non-aqueous media .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Melting Point (°C) Water Solubility
1,2-Bis(ethenyl)benzene 130.19 195–200 -20 Insoluble
Styrene 104.15 145.2 -30.6 300 mg/L

Q & A

Q. How can researchers synthesize crosslinked copolymers using 1,2-bis(ethenyl)benzene for ion-exchange applications?

  • Methodology : 1,2-Bis(ethenyl)benzene (divinylbenzene) is copolymerized with sulfonated monomers like 2-ethenylbenzenesulfonic acid via free-radical polymerization. Crosslinking density is controlled by adjusting the molar ratio of divinylbenzene (e.g., 1:1 for Amberlyst™ 15(H) resin) .
  • Characterization : Use FTIR to confirm sulfonic acid group incorporation and BET analysis to assess porosity.
  • Application : These copolymers serve as strong acid cation-exchange resins in catalytic reactions (e.g., esterification) .

Q. What experimental methods distinguish structural and reactivity differences between styrene and its methyl-substituted analogs (e.g., 4-ethenyl-1,2-dimethylbenzene)?

  • Methodology :
  • Electrophilic Aromatic Substitution (EAS) : Compare reaction rates with nitrating agents. Methyl groups in 4-ethenyl-1,2-dimethylbenzene enhance ring activation, accelerating EAS compared to styrene .
  • Spectroscopic Analysis : Use 1^1H NMR to identify substituent-induced chemical shifts (e.g., methyl protons at δ 2.2–2.5 ppm) and GC-MS to track reaction intermediates .
    • Data Interpretation : Tabulate Hammett substituent constants (σ\sigma) to correlate structure-reactivity trends .

Advanced Research Questions

Q. How do photochemical properties of ethenylbenzene-based dendrimers vary with molecular architecture?

  • Methodology :
  • Synthesis : Construct first- and second-generation dendrimers via Wittig-Horner reactions, e.g., all-(E)-1,3,5-tris[2-(3,4,5-tridodecyloxyphenyl)ethenyl]benzene .
  • Photoreactivity : Irradiate dendrimers in neat phases and monitor crosslinking via UV-Vis (loss of styryl absorption bands) and fluorescence quenching .
  • Mobility Studies : Use 2^2H solid-state NMR to quantify molecular motion; first-generation dendrimers exhibit large-angle motion, while second-generation analogs are restricted to librational motions .

Q. What strategies optimize click chemistry reactions using azide-functionalized ethenylbenzene derivatives (e.g., 1-(azidomethyl)-4-ethenylbenzene)?

  • Methodology :
  • Cycloaddition : React with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis to form 1,2,3-triazoles. Monitor reaction progress via TLC (Rf shift) and IR (disappearance of azide peak at ~2100 cm1^{-1}) .
  • Kinetic Control : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor regioselective triazole formation .
    • Applications : Triazole-functionalized polymers enable targeted drug delivery systems or sensor materials .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported cytotoxicity of 4-ethenyl-1,2-dimethylbenzene compared to styrene?

  • Analysis :
  • In Vitro Assays : Compare LC50_{50} values in human hepatocyte lines (e.g., HepG2) using MTT assays. Methyl groups in 4-ethenyl-1,2-dimethylbenzene may reduce cytotoxicity by sterically hindering metabolic oxidation .
  • Metabolite Profiling : Use HPLC-MS to identify epoxide intermediates; styrene oxide is more reactive than methyl-substituted analogs .
    • Resolution : Standardize assay conditions (e.g., exposure time, cell lines) to minimize variability .

Comparative Reactivity Tables

CompoundKey Structural FeaturesReactivity in EASCytotoxicity (Relative)
StyreneEthenyl groupModerateHigh
1,2-DimethylbenzeneTwo methyl groupsLowLow
4-Ethenyl-1,2-dimethylbenzeneEthenyl + two methyl groupsHighModerate

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